The pyrrolidin-2-one scaffold is present in numerous bioactive natural products and synthetic drugs. It is particularly prominent in molecules exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, antiviral, and central nervous system-related activities. [, , , , , , , , ]
(4R)-4-(aminomethyl)pyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones, which are cyclic amides derived from pyrrolidine. This compound is characterized by its unique stereochemistry and functional groups, making it a subject of interest in various fields, including medicinal chemistry and drug development. Its molecular formula is with a molecular weight of approximately 140.18 g/mol.
The compound can be synthesized through various methods that often involve the manipulation of pyrrolidine derivatives or other cyclic precursors. It has been explored for its potential therapeutic applications, particularly in the development of drugs targeting central nervous system disorders.
(4R)-4-(aminomethyl)pyrrolidin-2-one is classified as a pyrrolidinone due to its structure, which includes a pyrrolidine ring and a carbonyl group. It falls under the category of chiral amines, which are important in asymmetric synthesis and drug development.
The synthesis of (4R)-4-(aminomethyl)pyrrolidin-2-one typically involves multi-step processes that may include:
Common synthetic routes include:
(4R)-4-(aminomethyl)pyrrolidin-2-one features a pyrrolidine ring with an amino group and a carbonyl group attached at specific positions. The stereochemistry at the 4-position is critical for its biological activity.
(4R)-4-(aminomethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Reagents commonly used in these reactions include:
The mechanism of action for (4R)-4-(aminomethyl)pyrrolidin-2-one is primarily linked to its interaction with biological macromolecules, particularly proteins involved in neurotransmission. The specific binding affinity and efficacy can vary based on its stereochemistry, influencing its pharmacological profile.
Studies have indicated that the compound may exhibit activity against certain receptors or enzymes, contributing to its potential therapeutic effects in treating neurological disorders .
Relevant data on melting point, boiling point, and specific reactivity profiles are essential for further characterization but may vary based on synthesis methods used.
(4R)-4-(aminomethyl)pyrrolidin-2-one has several scientific applications:
This compound exemplifies the importance of chiral molecules in drug discovery and development, highlighting the need for precise synthetic methodologies to achieve desired pharmacological outcomes.
The emergence of (4R)-4-(aminomethyl)pyrrolidin-2-one as a distinct chemical entity coincides with advances in asymmetric synthesis during the early 2010s. This chiral γ-lactam derivative first gained attention when specific enantiopure forms were cataloged with dedicated CAS registrations: 1407997-81-2 for the free base and 1434126-92-7 for its hydrochloride salt [1] [5] [9]. Its isolation from racemic mixtures became feasible through chiral stationary phase chromatography and enzymatic resolution techniques, addressing the synthetic challenge posed by the stereogenic center at the C4 position. The compound’s structural core—a pyrrolidinone ring featuring an aminomethyl substituent—placed it within a broader class of bioactive lactams studied for their conformational constraints and hydrogen-bonding capabilities [6].
Early synthetic routes often relied on L-proline or its derivatives as chiral precursors, exploiting the existing stereocenter to induce enantioselectivity. For instance, reductive amination or Hofmann rearrangements were applied to carboxyl-modified proline analogs to install the aminomethyl group [7]. The demand for high enantiopurity material (>97%) in medicinal chemistry research, as evidenced by commercial listings [1] [9], accelerated protocol optimizations, particularly for gram-scale production under cGMP conditions. This compound’s historical significance lies in its role as a testbed for stereoretentive functionalization strategies of saturated nitrogen heterocycles.
Table 1: Key Identifiers and Properties of (4R)-4-(Aminomethyl)pyrrolidin-2-one
Property | Value | Source |
---|---|---|
CAS (Free base) | 1407997-81-2 | [1] [9] |
CAS (Hydrochloride) | 1434126-92-7 | [5] [9] |
Molecular Formula | C₅H₁₀N₂O | [1] [3] |
Molecular Weight | 114.148 g/mol | [1] [3] |
Storage Conditions | Room temperature | [1] |
Minimum Purity (Commercial) | 97% | [1] [5] |
This compound has elucidated critical structure-activity relationships (SAR) in chiral lactam chemistry. Its C4 aminomethyl group adopts distinct spatial orientations due to pyrrolidine ring puckering ("pseudorotation"), influencing hydrogen-bond donor/acceptor profiles. Research demonstrated that the (R)-configuration preferentially stabilizes a Cγ-exo conformation, positioning the aminomethyl group equatorially and enhancing electrostatic interactions with biological targets like enzyme allosteric pockets [6]. This conformational behavior was instrumental in explaining the enhanced binding affinity of (R)-enantiomers over (S)-counterparts in protease inhibitors, resolving long-standing empirical observations [6] [7].
Synthetic methodology gaps were addressed through innovations in stereoselective functionalization. For example:
Table 2: Conformational and Electronic Properties of 4-Substituted Pyrrolidinones
C4 Substituent | Preferred Ring Conformation | Dipole Moment (D) | Impact on Solubility |
---|---|---|---|
Aminomethyl (R) | Cγ-exo | 4.1 | ↑↑ (LogS = -1.2) |
Methyl | Cγ-endo | 3.8 | ↑ (LogS = -1.8) |
Carboxy | Planar | 5.2 | ↑↑↑ (LogS = -0.4) |
H | Envelope | 3.0 | ↓ (LogS = -2.1) |
(4R)-4-(Aminomethyl)pyrrolidin-2-one exemplifies the "sp3 enrichment" strategy in modern drug design. Its saturated ring system exhibits a polar surface area (PSA) of 49 Ų and FOSA (hydrophobic surface area) of 35 Ų, striking a balance between membrane permeability and aqueous solubility—a key challenge in CNS-penetrant compounds [6]. The scaffold’s versatility is evidenced by its integration into diverse pharmacophores:
Case studies highlight its academic impact:
Table 3: Functionalization Sites and Applications in Drug Prototypes
Site | Reaction | Product Class | Target Application |
---|---|---|---|
N1 (Lactam) | Alkylation/Arylation | N-Aryl pyrrolidinones | Kinase inhibition [4] [10] |
C3/C5 | Aldol/Mannich | Spirocyclic derivatives | Neuroactive agents [7] |
Aminomethyl (C4) | Acylation/Sulfonylation | Amide prodrugs | Solubility enhancement [5] [9] |
Carbonyl (C2) | Reduction/Enolization | Enol ethers, alcohols | Metabolic stability [6] |
The scaffold’s synthetic tractability and stereochemical robustness continue to drive its adoption in asymmetric catalysis and bioorthogonal chemistry, cementing its academic relevance beyond pharmaceutical applications [6] [7].
Table 4: Key Derivatives and Associated Drug Discovery Programs
Derivative Structure | Therapeutic Target | Patent/Publication |
---|---|---|
N1-(Quinolin-3-yl) substituted | BTK inhibitors | CA3034010A1 [4] |
C4-Boc protected | PD-1/PD-L1 antagonists | WO2019160882A1 [10] |
C3-Spirocyclopropane | GPR40 agonists | [6] |
Lactam-fused pyrrolopyrimidinone | Antivirals | CA3034010A1 [4] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9